(E)-2-(2-(4-cinnamylpiperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one
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Description
(E)-2-(2-(4-cinnamylpiperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one, also known as CMPD-1, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications.
Scientific Research Applications
Therapeutic Potential in Chagas Disease
The compound has been investigated for its potential as a drug for the treatment of Chagas disease. A specific study synthesized a fluorescent probe based on amide-containing thiazoles, closely related to the compound of interest, for in vivo biodistribution studies, which could further facilitate the development of therapeutic strategies against Chagas disease (Rodríguez et al., 2017).
Cardiovascular Applications
A series of derivatives, including the compound, were synthesized and evaluated for their positive inotropic activity, indicating potential applications in treating cardiovascular diseases. One specific derivative showed significant increased stroke volume in isolated rabbit heart preparations, suggesting potential therapeutic benefits for heart conditions (Wu et al., 2012).
Anti-inflammatory and Analgesic Properties
Research has also explored the anti-inflammatory and analgesic properties of derivatives of this compound. One study identified a derivative as an ideal anti-inflammatory agent with significant selectivity for the COX-2 enzyme, without ulcerogenic and cardiovascular side effects, offering a promising lead for further drug development (Sharma & Bansal, 2016).
Anticonvulsant Activity
Another area of application is in the development of anticonvulsant medications. Derivatives of the compound have been synthesized and tested for anticonvulsant activity, showing effectiveness in various seizure models, which could lead to new treatments for epilepsy and other seizure disorders (Kamiński, Rzepka, & Obniska, 2011).
Synthesis and Structural Studies
The compound has also been a subject of synthesis and structural studies, aiming to develop novel methodologies for producing such complex molecules. These studies contribute to the broader field of medicinal chemistry by providing insights into the synthesis of potential therapeutic agents with applications in various diseases (Shakhmaev, Sunagatullina, & Zorin, 2016).
properties
IUPAC Name |
6-methyl-2-[2-oxo-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-17-9-10-19(25)24(21-17)16-20(26)23-14-12-22(13-15-23)11-5-8-18-6-3-2-4-7-18/h2-10H,11-16H2,1H3/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZAXBXZTJXIFR-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC(=O)N2CCN(CC2)CC=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=O)C=C1)CC(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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